

IUPAC name for Tetrahydro-2-furyl acetate

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Compound of Interest

Compound Name: *Tetrahydro-2-furyl acetate*

Cat. No.: *B161065*

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An In-depth Technical Guide to (Tetrahydrofuran-2-yl) acetate

Abstract

This technical guide provides a comprehensive overview of (Tetrahydrofuran-2-yl) acetate, a heterocyclic ester of significant interest in synthetic organic chemistry. The document begins with a detailed elucidation of its chemical structure and systematic nomenclature according to IUPAC standards. It further explores its physicochemical properties, outlines a representative synthetic protocol with mechanistic insights, and discusses methods for analytical characterization to ensure structural integrity and purity. The guide is intended for researchers, chemists, and professionals in drug development who utilize heterocyclic scaffolds in the design and synthesis of novel molecules.

Nomenclature and Structural Elucidation

The compound commonly referred to as **Tetrahydro-2-furyl acetate** is systematically named under the guidelines of the International Union of Pure and Applied Chemistry (IUPAC). Understanding this nomenclature is fundamental to interpreting its chemical reactivity and function.

IUPAC Systematic Name

The preferred IUPAC name for this compound is (Tetrahydrofuran-2-yl) acetate.^{[1][2]} An alternative, and equally valid, IUPAC name is oxolan-2-yl acetate.^[1]

Let's deconstruct the name "(Tetrahydrofuran-2-yl) acetate":

- Tetrahydrofuran: This identifies the core structure, which is a five-membered saturated heterocycle containing one oxygen atom.
- -2-yl: This locant indicates that the substituent is attached to the ring at position 2, which is one of the carbon atoms adjacent to the ring's oxygen atom. The "-yl" suffix denotes it as a substituent group.
- acetate: This specifies the substituent group attached at the C-2 position, which is the ester CH_3COO^- .

The name "oxolan-2-yl acetate" arises from the IUPAC-preferred name for the tetrahydrofuran ring system, "oxolane".^{[1][3]}

Chemical Structure

The structure consists of a saturated furan ring where an acetate group is directly attached to the carbon at the 2-position. This direct ester linkage to the ring distinguishes it from the related, and more common, flavoring agent tetrahydrofurfuryl acetate, which contains an additional methylene (- CH_2 -) bridge.

Figure 1: Chemical Structure of (Tetrahydrofuran-2-yl) acetate.

Physicochemical Properties

A summary of the key computed and experimental properties of (Tetrahydrofuran-2-yl) acetate is essential for its application in experimental design.

Property	Value	Source
IUPAC Name	(Tetrahydrofuran-2-yl) acetate	[1] [2]
Synonyms	oxolan-2-yl acetate, 2-Acetoxytetrahydrofuran	[1]
CAS Number	1608-67-9	[1] [2] [4]
Molecular Formula	C ₆ H ₁₀ O ₃	[1] [4]
Molecular Weight	130.14 g/mol	[1] [4]
Appearance	Liquid	[2]
Topological Polar Surface Area	35.5 Å ²	[3]
Hydrogen Bond Acceptors	3	[4]
Rotatable Bonds	1	[4]

Synthesis and Mechanistic Considerations

The synthesis of (Tetrahydrofuran-2-yl) acetate is typically achieved through the esterification of the corresponding alcohol, tetrahydrofuran-2-ol (also known as 2-hydroxytetrahydrofuran). This precursor exists in equilibrium with its open-chain tautomer, 4-hydroxybutanal. The choice of acetylating agent and reaction conditions is critical to favor the formation of the desired cyclic ester.

Representative Synthesis Protocol: Acetylation of Tetrahydrofuran-2-ol

This protocol describes a general method for the laboratory-scale synthesis via direct acetylation.

Materials:

- Tetrahydrofuran-2-ol
- Acetic anhydride

- Pyridine (as catalyst and acid scavenger)
- Diethyl ether (or other suitable organic solvent)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware, magnetic stirrer, and separation funnel

Procedure:

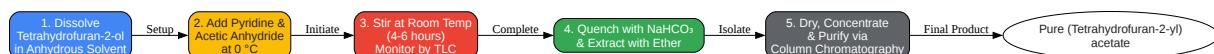
- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve tetrahydrofuran-2-ol (1.0 eq) in anhydrous diethyl ether.
- Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add pyridine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq).
- Reaction Execution: Allow the mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Workup and Quenching: Upon completion, carefully quench the reaction by slowly adding saturated NaHCO_3 solution to neutralize excess acetic anhydride and pyridinium salts.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated NaHCO_3 solution, and brine.
- Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude product can be purified by column chromatography on silica gel to yield pure (Tetrahydrofuran-2-yl) acetate.^[5]

Causality and Experimental Choice:

- Pyridine: Serves a dual purpose. It acts as a nucleophilic catalyst to activate the acetic anhydride and as a base to scavenge the acetic acid byproduct, driving the equilibrium

towards product formation.

- Anhydrous Conditions: Are crucial to prevent the hydrolysis of acetic anhydride and to avoid unwanted side reactions.
- Aqueous Workup: The specific washing steps are designed to systematically remove the catalyst, unreacted starting materials, and byproducts, ensuring the isolation of a pure product.



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Sources

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